

Comparative study of propaquizafop metabolites in different organisms

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Compound Focus: Propaquizafop

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Propaquizafop Metabolites and Effects Across Organisms

The table below summarizes the key findings from experimental studies on **propaquizafop** in different biological systems:

Organism/System	Key Metabolites/Effects	Experimental Findings	Quantitative Data
Rats (in vivo) [1]	Activation of PPAR α receptor	Altered gene expression	Hepatocellular hypertrophy
	Altered apoptosis & cell proliferation	Dose-dependent activation of PPAR α -mediated key events leading to hepatocarcinogenesis. Effects observed in wild-type but not in PPAR α knockout rats.	Tumorigenic dose: 1500 ppm in diet (~109 mg/kg bw/day) [1].
	Human Hepatocytes (in vitro) [1]	No significant CYP4A induction	Primary human hepatocytes showed minimal response compared to rodent cells, indicating species-specific effect .
	N/A	Aqueous Solution (Photolysis) [2]	Five photoproducts (via rearrangement, cracking, dechlorination, redox reactions) Identification of transformation products under UV light (253.7 nm). Factors like pH, NO $_3^-$, and metal ions (Fe $^{3+}$, Cu $^{2+}$) influence degradation rate. Half-life under UV: 22.85 hours (in sunlight) [2].

Detailed Experimental Protocols

For researchers looking to replicate or understand the methodology behind these findings, here are the detailed experimental protocols.

Protocol for Investigating PPAR α -Mediated Hepatocarcinogenesis in Rats [1]

This study aimed to demonstrate the dependency on PPAR α for triggering key events in the hepatocarcinogenic mode of action.

- **Animal Model:** Wild-type (WT) and PPAR α knockout (KO) male Sprague Dawley rats.
- **Dosing:** Dietary administration of **propaquizafof** at 0, 100, 500, and 1500 ppm for up to 14 days. The 1500 ppm level is known to be tumorigenic in chronic studies.
- **Biological Endpoints Measured:**
 - **Liver Weight:** Absolute and relative liver weights were recorded.
 - **Gene Expression:** Hepatic mRNA levels of classic PPAR α target genes (e.g., CYP4A, ACO) were quantified.
 - **Enzyme Activity:** Peroxisomal fatty acid beta-oxidation activity was measured in liver homogenates.
 - **Cell Replication:** Hepatocyte cell replication was assessed by immunohistochemical detection of BrdU labeling.
 - **Histopathology:** Livers were examined for hepatocellular hypertrophy.
- **Key Control:** The use of PPAR α KO rats was crucial to confirm the specificity of the effects to the PPAR α pathway.

Protocol for Photodegradation in Water and Metabolite Identification [2]

This study investigated the photolysis kinetics and identified transformation products of **propaquizafof** in an aqueous environment.

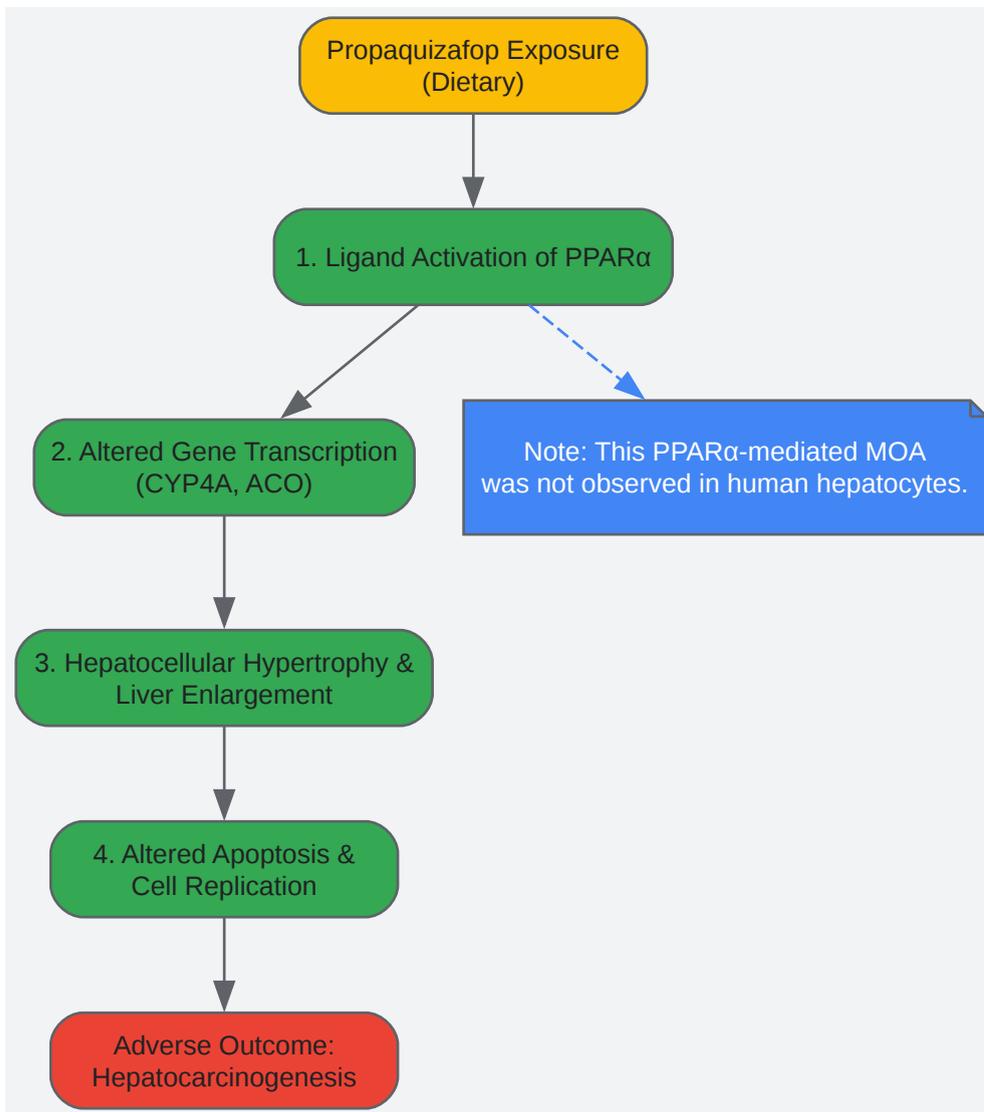
- **Light Source:** A 20 W low-pressure mercury lamp (wavelength 253.7 nm) was used for UV irradiation.

- **Solution Preparation:** Aqueous solutions of **propaquizafof** were prepared. The effects of different factors were tested:
 - **pH:** Buffered solutions at various pH levels.
 - **Ions:** Addition of NO_3^- and various metal ions (Fe^{3+} , Cu^{2+} , etc.) at different concentrations.
- **Sampling and Quantification:** Samples were taken at scheduled time intervals. **Propaquizafof** residues were determined using **High-Performance Liquid Chromatography (HPLC)** with a UV detector.
- **Metabolite Identification:** Photolysis products were identified using **Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry (LC–QTOF-MS)**. The proposed structures were based on the mass spectrum data.

Visualizing the Metabolic Pathways

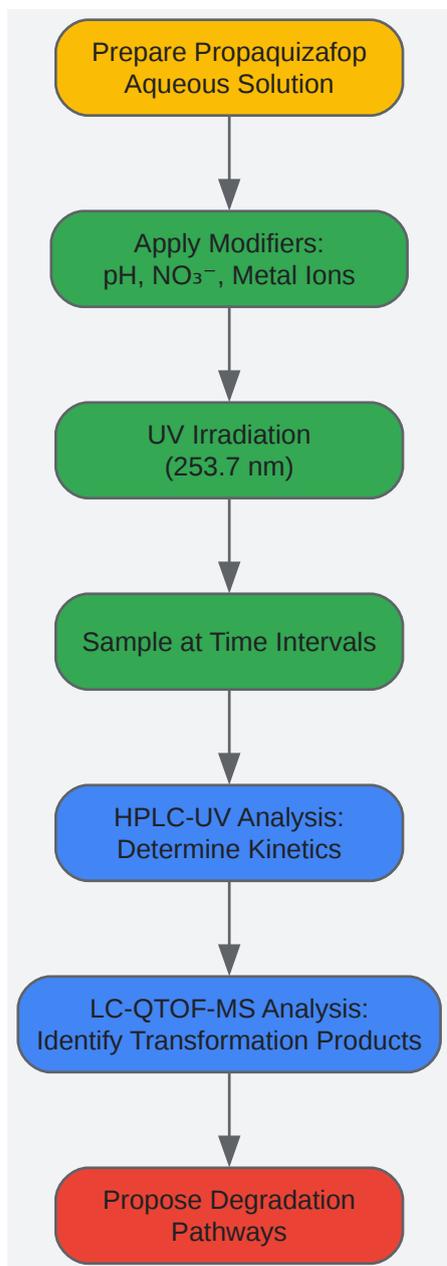
The following diagrams, created using Graphviz, illustrate the key metabolic and experimental pathways described in the studies.

Propaquizafof Hepatocarcinogenic Mode of Action in Rats



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Experimental Workflow for Photodegradation Analysis



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Key Insights and Data Gaps

- **Species-Specific Metabolism is Critical:** The most striking finding is the dramatic difference between rats and humans. **Propaquizafop** activates a full PPAR α -mediated cascade leading to liver tumors in rats, but this pathway shows minimal activity in human hepatocytes [1]. This underscores that rodent data cannot be directly extrapolated to human risk without mechanistic studies.

- **Environmental Transformation is a Major Fate:** In water, **propaquizafof** undergoes significant photodegradation into multiple transformation products [2]. The identity and potential toxicity of these products are crucial for a complete environmental risk assessment.

The available data is compelling but incomplete. A truly comprehensive comparative guide would require further research into the specific chemical structures of mammalian metabolites (beyond the initial molecular event) and a toxicological assessment of the photodegradation products identified in water studies.

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References

1. A human relevance investigation of PPAR α -mediated key ... [sciencedirect.com]
2. Photodegradation of Propaquizafof in Water Under UV ... [mdpi.com]

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